8-OH-DPAT hydrobromide

5-HT1A agonist potency comparison hippocampal rhythmical slow activity in vivo electrophysiology

8-OH-DPAT hydrobromide is the prototypical full agonist at serotonin 5-HT1A receptors (pIC50 8.19, ~1000-fold selectivity over other 5-HT1 subtypes). Unlike partial agonists (buspirone, ipsapirone), it drives maximal, reproducible behavioral effects in drug discrimination (standard 0.1 mg/kg i.p.) and conditioned avoidance paradigms. As the established reference agonist for biased agonism screening (NLX-101, F13714), its balanced G-protein/β-arrestin signaling provides the essential comparator baseline. With validated CNS penetration and superior potency vs. flesinoxan or buspirone in hippocampal modulation assays, 8-OH-DPAT is the definitive tool for full 5-HT1A pharmacological interrogation. Researchers requiring stereoselective pharmacology should procure R-(+)-8-OH-DPAT for full agonism or S-(-)-8-OH-DPAT for partial agonism.

Molecular Formula C16H26BrNO
Molecular Weight 328.29 g/mol
CAS No. 87394-87-4
Cat. No. B3430975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-OH-DPAT hydrobromide
CAS87394-87-4
Molecular FormulaC16H26BrNO
Molecular Weight328.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
InChIInChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
InChIKeyBATPBOZTBNNDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>49.2 [ug/mL] (The mean of the results at pH 7.4)

8-OH-DPAT hydrobromide: Potent and Selective 5-HT1A Agonist for Serotonin Receptor Research


8-OH-DPAT hydrobromide [8-hydroxy-2-(di-n-propylamino)tetralin hydrobromide] is a prototypical agonist at serotonin 5-HT1A receptors [1]. The compound is widely recognized as a standard pharmacological tool for 5-HT1A receptor activation studies [2]. 8-OH-DPAT hydrobromide demonstrates high potency at 5-HT1A receptors with a pIC50 of 8.19 (corresponding to an IC50 of approximately 6.5 nM), combined with nearly 1000-fold selectivity for a subtype of the 5-HT1 binding site over other serotonergic targets . The racemic mixture (±)-8-OH-DPAT hydrobromide is the most commonly used form in research applications, though enantiomerically pure R-(+) and S-(-) forms are also available, each exhibiting distinct pharmacological profiles [3].

Why 8-OH-DPAT hydrobromide Cannot Be Simply Replaced by Other 5-HT1A Agonists


Generic substitution among 5-HT1A receptor agonists is scientifically invalid due to fundamental pharmacological heterogeneity within this receptor class. 5-HT1A agonists differ substantially in their intrinsic efficacy—ranging from partial agonists (e.g., buspirone, ipsapirone) to full or near-full agonists (e.g., 8-OH-DPAT, flesinoxan)—which directly impacts functional outcomes [1]. Additionally, biased agonism at the 5-HT1A receptor, wherein ligands differentially activate G-protein versus β-arrestin signaling pathways, produces distinct in vivo profiles that cannot be predicted from binding affinity alone [2]. Off-target activities further compound this issue: clinically available 5-HT1A ligands such as buspirone possess significant dopamine D2 antagonism that confounds interpretation of serotonergic effects [3]. Consequently, procurement decisions based solely on nominal receptor target identity, without accounting for these quantifiable pharmacological differences, introduce irreproducible experimental variables and invalidate cross-study comparisons.

Quantitative Comparative Evidence for 8-OH-DPAT hydrobromide vs. 5-HT1A Analogs


8-OH-DPAT hydrobromide Demonstrates Superior In Vivo Potency Over Flesinoxan and Buspirone in Hippocampal Activity Modulation

In a direct head-to-head in vivo comparison of 5-HT1A agonists in unanesthetized rats, 8-OH-DPAT exhibited the highest potency in reducing the power value of 7-9 Hz band activity and median frequency of walking-related rhythmical slow activity (wr-RSA) in the hippocampus, with a statistically significant potency ranking of 8-OH-DPAT > flesinoxan = buspirone [1].

5-HT1A agonist potency comparison hippocampal rhythmical slow activity in vivo electrophysiology

8-OH-DPAT hydrobromide Displays Full Agonist Intrinsic Efficacy Distinct from Partial Agonist Ipsapirone

In repeated treatment conditioned avoidance response (CAR) studies in rats, 8-OH-DPAT produced quantitatively distinct behavioral effects compared to the partial agonist ipsapirone. Both compounds increased avoidance behavior after repeated administration, but the magnitude of ipsapirone's effect was clearly smaller than that of 8-OH-DPAT [1]. Additionally, the effects of these compounds were blocked by the 5-HT1A receptor antagonist (S)-UH-301, confirming receptor-mediated mechanism [1].

5-HT1A intrinsic efficacy partial vs full agonist conditioned avoidance response

8-OH-DPAT hydrobromide Maintains a Unique Enantiomeric Functional Distinction: R-(+) as Full Agonist vs. S-(-) as Partial Agonist

The enantiomers of 8-OH-DPAT exhibit fundamentally different intrinsic activities at the 5-HT1A receptor. The R-(+) enantiomer acts as a potent full or near-full agonist, while the S-(-) enantiomer demonstrates partial agonist properties [1]. Furthermore, at human α2-adrenoceptors, (+)8-OH-DPAT shows approximately 10-fold selectivity for the hα2B subtype (pKi approximately 7) over hα2A- and hα2C-adrenoceptors, whereas the S(-) enantiomer displays similar weak affinities (pKis < 6) across all three subtypes [2].

enantiomer pharmacology R-(+)-8-OH-DPAT S-(-)-8-OH-DPAT intrinsic efficacy comparison

8-OH-DPAT hydrobromide Demonstrates a Defined Secondary Pharmacology Profile at 5-HT7 Receptors

8-OH-DPAT hydrobromide exhibits quantifiable moderate affinity for 5-HT7 receptors (pKi = 6.6 at the human 5-HT7 receptor expressed in HEK 293 cells, corresponding to Ki = 251 nM), while showing weak to negligible binding to 5-HT1B (pIC50 = 5.42) and other 5-HT receptors (pIC50 < 5) . This secondary 5-HT7 affinity is significantly lower than its primary 5-HT1A potency (pIC50 = 8.19, corresponding to ~6.5 nM), representing an approximately 40-fold selectivity window [1].

5-HT7 receptor off-target pharmacology selectivity profile pKi quantification

8-OH-DPAT hydrobromide Serves as a Reference Standard for 5-HT1A Biased Agonism Discovery

8-OH-DPAT functions as a balanced reference agonist in 5-HT1A biased agonism research, providing the baseline against which novel G-protein-biased and β-arrestin-biased agonists are compared. In discriminative stimulus studies, 8-OH-DPAT (0.1 mg/kg i.p.) produces a cue that is mediated predominantly through presynaptic 5-HT1A receptor activation, and this cue has been used to characterize the distinct profiles of 5-HT1A receptor-biased agonists such as NLX-101 and F13714 [1].

biased agonism functional selectivity G-protein signaling β-arrestin recruitment

8-OH-DPAT hydrobromide In Vivo Microdialysis Validation Confirms Robust CNS Penetration and Functional Autoreceptor Activity

8-OH-DPAT hydrobromide demonstrates robust central nervous system penetration following systemic administration, confirmed by in vivo microdialysis studies. Systemic injection of 8-OH-DPAT (0.4 mg/kg) decreased extracellular 5-HT levels in the medial preoptic area (MPOA) of rats as measured by in vivo microdialysis [1]. Additionally, systemic administration of 8-OH-DPAT reduces hippocampal 5-HT levels in rats, confirming functional activation of somatodendritic 5-HT1A autoreceptors on raphe neurons .

in vivo microdialysis brain penetration 5-HT autoreceptor serotonin release inhibition

Optimal Research and Industrial Application Scenarios for 8-OH-DPAT hydrobromide


5-HT1A Receptor Full Agonism in Behavioral Pharmacology Studies

Researchers requiring maximal 5-HT1A receptor activation in behavioral paradigms should select 8-OH-DPAT hydrobromide over partial agonists such as buspirone or ipsapirone. The full agonist profile of 8-OH-DPAT produces robust behavioral effects in conditioned avoidance response (CAR) and drug discrimination studies, with quantitatively greater efficacy than partial agonists [1]. This makes 8-OH-DPAT the appropriate choice for studies examining the full pharmacological consequences of 5-HT1A receptor activation.

Reference Standard for 5-HT1A Biased Agonism and Drug Discrimination Research

8-OH-DPAT hydrobromide serves as the established reference agonist in drug discrimination assays (training dose of 0.1 mg/kg i.p.) for characterizing novel 5-HT1A biased agonists such as NLX-101 and F13714 [2]. Laboratories developing or screening novel 5-HT1A ligands require 8-OH-DPAT as a standardized comparator to quantify relative intrinsic efficacy and functional selectivity profiles, as its balanced G-protein/β-arrestin signaling provides a reproducible baseline for biased agonism studies.

In Vivo Electrophysiology and CNS Serotonergic Function Studies

For studies examining serotonergic modulation of hippocampal activity, 8-OH-DPAT hydrobromide is the most potent 5-HT1A agonist available, demonstrating a rank order potency of 8-OH-DPAT > flesinoxan = buspirone in reducing hippocampal wr-RSA [3]. This superior potency enables lower dosing to achieve equivalent functional effects, reducing potential off-target complications. Additionally, validated CNS penetration and reduction of extracellular 5-HT levels (confirmed by in vivo microdialysis at 0.4 mg/kg) make 8-OH-DPAT the preferred tool for studies of 5-HT1A autoreceptor function .

Enantiomer-Specific 5-HT1A Pharmacology and Off-Target α2B-Adrenoceptor Studies

Investigators examining stereoselective pharmacology or requiring full vs. partial 5-HT1A agonism should specifically procure the appropriate enantiomer: R-(+)-8-OH-DPAT for full agonist activity, or S-(-)-8-OH-DPAT for partial agonist activity [4]. Additionally, researchers studying α2B-adrenoceptor function may utilize (+)8-OH-DPAT, which demonstrates approximately 10-fold selectivity for hα2B over hα2A and hα2C subtypes (pKi ~7), while the S(-) enantiomer shows weak, non-selective binding (pKis <6) across all three α2 subtypes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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